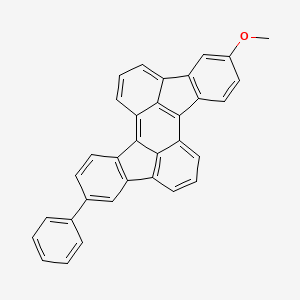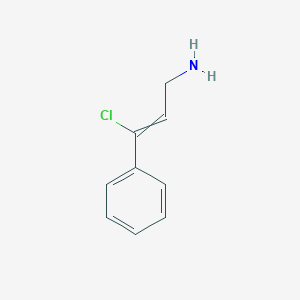
3-Chloro-3-phenylprop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3-phenylprop-2-en-1-amine is an organic compound characterized by the presence of a chlorine atom, a phenyl group, and an amine group attached to a prop-2-en-1-amine backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chlorination of Cinnamylamine: One common synthetic route involves the chlorination of cinnamylamine (3-phenylprop-2-en-1-amine) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
Sandmeyer Reaction: Another method involves the diazotization of cinnamylamine followed by the Sandmeyer reaction using copper(I) chloride (CuCl) to introduce the chlorine atom.
Industrial Production Methods: In an industrial setting, large-scale synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents is tailored to minimize by-products and environmental impact.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to corresponding oxo-compounds.
Reduction: Reduction reactions can reduce the compound to its corresponding amine derivatives.
Substitution: Chlorine substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: 3-Chloro-3-phenylpropanal
Reduction: 3-Phenylprop-2-en-1-amine
Substitution: Various substituted phenylpropenamines
Wissenschaftliche Forschungsanwendungen
3-Chloro-3-phenylprop-2-en-1-amine finds applications in:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studying the biological activity of phenylpropenamines and their derivatives.
Medicine: Potential use in drug discovery and development, especially in designing new pharmaceuticals.
Industry: Utilized in the production of dyes, fragrances, and other fine chemicals.
Wirkmechanismus
The mechanism by which 3-Chloro-3-phenylprop-2-en-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenyl group can engage in π-π interactions, while the amine group can form hydrogen bonds, influencing the biological activity of the compound.
Vergleich Mit ähnlichen Verbindungen
Cinnamylamine (3-Phenylprop-2-en-1-amine): Lacks the chlorine atom.
3-Bromo-3-phenylprop-2-en-1-amine: Similar structure with bromine instead of chlorine.
3-Methyl-3-phenylprop-2-en-1-amine: Contains a methyl group instead of chlorine.
Uniqueness: 3-Chloro-3-phenylprop-2-en-1-amine is unique due to the presence of the chlorine atom, which significantly alters its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the importance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
918871-73-5 |
|---|---|
Molekularformel |
C9H10ClN |
Molekulargewicht |
167.63 g/mol |
IUPAC-Name |
3-chloro-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C9H10ClN/c10-9(6-7-11)8-4-2-1-3-5-8/h1-6H,7,11H2 |
InChI-Schlüssel |
IWHHFBGOJFAHED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CCN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3R,4S,6R)-3,7,7-trimethyl-4-[[(1R,3S,4R,6S)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]diselanyl]bicyclo[4.1.0]heptane](/img/structure/B15171276.png)
![Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate](/img/structure/B15171279.png)
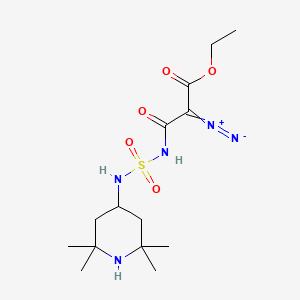
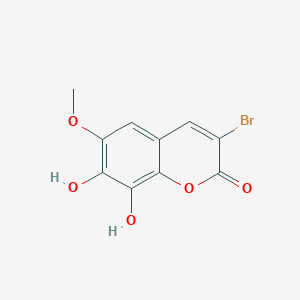
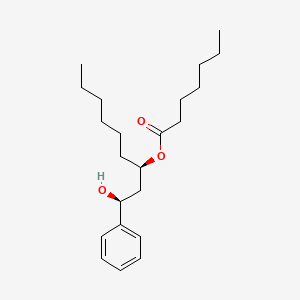
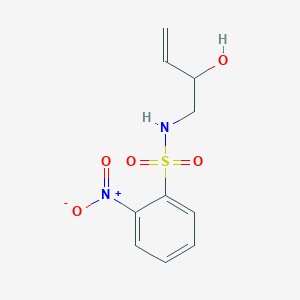
![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate](/img/structure/B15171305.png)
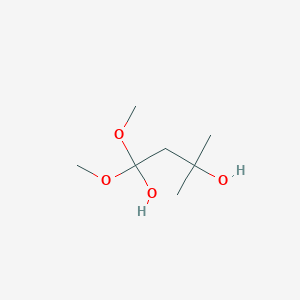
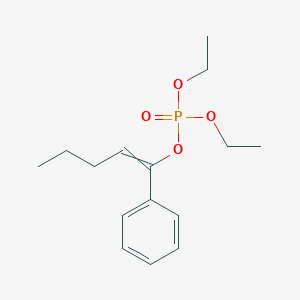
![6-[2-(2,6-difluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B15171323.png)
![5-(4-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171329.png)
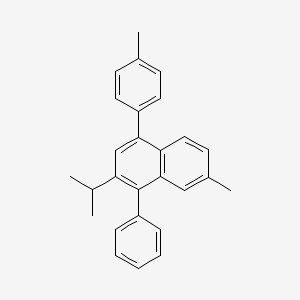
![3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B15171349.png)
